![molecular formula C18H13N5O B105848 6,7-Diphenylpterin CAS No. 17376-91-9](/img/structure/B105848.png)
6,7-Diphenylpterin
Overview
Description
6,7-Diphenylpterin is a compound that has been studied for its potential use in targeting photooxidative damage to DNA. It has been specifically investigated for its ability to induce oxidative damage in single-stranded DNA representing the bcr-abl chimeric gene, which is implicated in the pathogenesis of chronic myeloid leukemia (CML) .
Synthesis Analysis
The synthesis of this compound derivatives has been explored for the preparation of oligonucleotide conjugates. These conjugates are designed to target photooxidative damage to DNA sequences associated with CML. The synthesis involves the preparation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone from 5-amino-7-methylthiofurazano[3,4-d]pyrimidine via an unusual cation incorporating a rare pyrimido[6,1-b][1,3]oxazine ring system. This intermediate is then used to prepare oligodeoxynucleotide-5'-linked-(this compound) conjugates using phosphoramidite methodology .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various techniques such as NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography has been employed to investigate the molecular configuration of related compounds, revealing details such as the absence of classical hydrogen bonding and the presence of weak C–H…O contacts .
Chemical Reactions Analysis
Upon excitation with near UV light, this compound conjugates can cause oxidative damage at guanine bases in single-stranded DNA. This leads to alkali-labile sites that can be monitored by polyacrylamide gel electrophoresis. The extent and specificity of the cleavage depend on the structure of the conjugate and the linker length between the oligonucleotide and the pterin moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of substituents such as pyrene can lead to π-π interactions, as observed in the crystal packing of related compounds. These interactions, along with the molecular configuration, can affect the photophysical properties, such as UV-vis absorption and fluorescence emission, which are important for their function as photosensitizers .
Scientific Research Applications
1. Enzyme Activity Modulation
6,7-Diphenylpterin and its analogs have been studied for their impact on enzyme activities. For instance, compounds such as 6-tetrahydrobiopterin and 6,7-dimethyltetrahydrobiopterin have been shown to influence the monophenolase and diphenolase activities of tyrosinase. These reductants act by reducing the o-quinones, the reaction products, to o-diphenol, affecting the enzyme's action on monophenol substrates (García Molina et al., 2007).
2. Molecular Engineering and Microstructure Formation
Diphenylalanine and its analogs, which include diphenylpterin compounds, are significant in organic supramolecular chemistry. They form ordered assemblies with unique properties such as mechanical, optical, piezoelectric, and semiconductive characteristics. These structures have applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).
3. DNA Interaction and Photopolymerization
This compound derivatives have been synthesized for use in oligonucleotide conjugates, targeting photooxidative damage to DNA representing specific genes, such as the bcr-abl chimeric gene implicated in chronic myeloid leukaemia (Crean et al., 2004). Additionally, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes in various monomers (Ortyl et al., 2019).
4. Fluorescent pH Sensors
New derivatives of pteridine, including 6,7-diphenyl-2-morpholinylpterin, have been designed for pH-fluorescence sensing near physiological pH. These derivatives exhibit visible turn-on emission signals and are suitable for intracellular pH measurements (Saleh et al., 2012).
5. Cellular Metabolism and Biodegradation Studies
The biodegradation of compounds like triphenyltin, an endocrine disruptor, involves its interaction with microorganisms like Stenotrophomonas maltophilia. This process involves biosorption and degradation, producing compounds like diphenyltin and monophenyltin, affecting cellular metabolism (Gao et al., 2014).
6. Drug Interaction and Anticancer Activity
Research on diphenyl diselenide, a compound related to diphenylpterin, has shown its potential as an antioxidant and antitumor agent. It has been found to protect against oxidative DNA damage induced by drugs like tamoxifen in certain cancer cells (Melo et al., 2013).
7. Protein Interaction and Cellular Networks
Diphenyl compounds have also been utilized in databases like the Database of Interacting Proteins (DIP), which document experimentally determined protein-protein interactions. This is crucial for studying cellular networks of protein interactions (Xenarios et al., 2002).
Mechanism of Action
Target of Action
6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
This compound interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .
Biochemical Pathways
It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .
Pharmacokinetics
The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .
Result of Action
The action of this compound results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .
properties
IUPAC Name |
2-amino-6,7-diphenyl-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLLFFNWQPPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418267 | |
Record name | 6,7-Diphenylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17376-91-9 | |
Record name | 6,7-Diphenylpterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Diphenylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?
A1: The research primarily focuses on using this compound as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated this compound interacts with its target DNA through photochemical processes. Specifically, the studies observe:
- Oxidative Damage: The excited this compound causes oxidative damage to guanine bases in the target DNA sequence. []
- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the this compound to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []
Q2: What are the proposed mechanisms behind the observed DNA cleavage with this compound conjugates?
A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that this compound conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.
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